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Introduction
ODM-203 is a potent and selective oral inhibitor of both Fibroblast Growth Factor Receptors

(FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual

mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a

promising candidate for cancer therapy.[3][4] Preclinical and early clinical data have

demonstrated its activity as a monotherapy in various solid tumors.[5] This document outlines

the rationale, potential strategies, and detailed experimental protocols for investigating ODM-
203 in combination with other cancer therapies to enhance its anti-tumor efficacy and

overcome potential resistance mechanisms.

While clinical data on ODM-203 in combination regimens is currently limited, its ability to

modulate the tumor microenvironment provides a strong basis for synergistic interactions with

other anti-cancer agents, particularly immune checkpoint inhibitors.[3] This document will also

draw upon findings from other dual FGFR/VEGFR inhibitors, such as dovitinib and lucitanib, to

inform potential combination strategies.

Quantitative Data Summary
The following tables summarize key quantitative data for ODM-203 as a monotherapy. Data for

combination therapies are largely extrapolated from studies with similar dual FGFR/VEGFR

inhibitors and are intended to provide a rationale for future investigation with ODM-203.
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Table 1: In Vitro Inhibitory Activity of ODM-203

Target IC₅₀ (nM) Assay Type Reference

FGFR1 11
Recombinant Kinase

Assay
[1]

FGFR2 16
Recombinant Kinase

Assay
[1]

FGFR3 6
Recombinant Kinase

Assay
[1]

FGFR4 35
Recombinant Kinase

Assay
[1]

VEGFR1 26
Recombinant Kinase

Assay
[1]

VEGFR2 9
Recombinant Kinase

Assay
[1]

VEGFR3 5
Recombinant Kinase

Assay
[1]

H1581 (FGFR1-amp) 104
Cell Proliferation

Assay
[4]

SNU16 (FGFR2-amp) Not Specified
Cell Proliferation

Assay
[4]

RT4 (FGFR3-mut) 192
Cell Proliferation

Assay
[4]

HUVEC Tube

Formation
33

Cellular Angiogenesis

Assay
[3][4]

Table 2: In Vivo Anti-Tumor Efficacy of ODM-203 Monotherapy
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Xenograft Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

RT4 (FGFR3-

dependent)
20 mg/kg/day 37% [4]

RT4 (FGFR3-

dependent)
40 mg/kg/day 92% [4]

Renca (Angiogenic) 40 mg/kg/day 75% [6]

Table 3: Potential Combination Strategies and Supporting Rationale
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Combination Agent Rationale
Supporting Evidence (with
similar drugs)

Immune Checkpoint Inhibitors

(e.g., anti-PD-1/PD-L1)

ODM-203 has been shown to

decrease the expression of

PD-1 and PD-L1 on CD8+ T

cells and NK cells in preclinical

models, suggesting it can

remodel the tumor

microenvironment to be more

responsive to immunotherapy.

[3]

The combination of the FGFR

inhibitor erdafitinib with an anti-

PD-1 antibody showed

synergistic anti-tumor effects

and improved overall survival

in a lung cancer mouse model.

[7] A clinical trial of lucitanib

(FGFR/VEGFR inhibitor) with

nivolumab (anti-PD-1) is

ongoing.[8]

Chemotherapy (e.g.,

Paclitaxel)

Dual inhibition of FGFR and

VEGFR can disrupt tumor

vasculature, potentially

increasing the delivery and

efficacy of cytotoxic agents.

Dovitinib in combination with

nab-paclitaxel demonstrated

an additive effect on tumor

growth inhibition and resulted

in tumor regression in

preclinical gastric cancer

models.

Other Targeted Therapies

(e.g., MEK inhibitors, AKT

inhibitors)

Co-targeting of parallel or

downstream signaling

pathways may overcome

resistance to single-agent

FGFR inhibition.

Combination of an FGFR

inhibitor with a MEK inhibitor

enhanced tumor cell death in

KRAS-mutant lung and

pancreatic cancer models.

Combination of an AKT

inhibitor with an FGFR inhibitor

showed marked additive

effects in prostate cancer

models.

Signaling Pathways and Experimental Workflows
ODM-203 Mechanism of Action
ODM-203 simultaneously inhibits the FGFR and VEGFR signaling pathways. Upon ligand

binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream
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signaling cascades that promote cell proliferation, survival, and angiogenesis. ODM-203 binds

to the ATP-binding pocket of these receptors, blocking their kinase activity.
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Caption: Dual inhibitory action of ODM-203 on FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Combination Studies
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A general workflow for assessing the synergistic potential of ODM-203 with another therapeutic

agent in vitro.

Select Cancer
Cell Lines

Cell Viability Assay
(e.g., MTT)

Western Blot Analysis
(p-FRS2, p-ERK, p-VEGFR2, etc.)

Apoptosis Assay
(e.g., Annexin V)

Synergy Analysis
(e.g., Combination Index)

Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of ODM-203 combination therapies.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ODM-203 in combination with another agent on the

viability of cancer cell lines.

Materials:

Cancer cell lines of interest

Complete growth medium

ODM-203

Combination agent

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete

growth medium.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of ODM-203 and the combination agent in complete growth medium.

Remove the medium from the wells and add 100 µL of medium containing the single agents

or their combination at various concentrations. Include untreated control wells.

Incubate for 72 hours at 37°C.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Determine IC₅₀ values and assess synergy using software such as CompuSyn to calculate

the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive

effect, and CI > 1 indicates antagonism.

HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic activity of ODM-203 in combination with other agents.

Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium (e.g., EGM-2)

Matrigel Basement Membrane Matrix

96-well plates

ODM-203

Combination agent

Calcein AM (optional, for fluorescence imaging)

Inverted microscope with a camera

Procedure:

Thaw Matrigel on ice overnight.

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10⁵

cells/mL.

Prepare solutions of ODM-203 and the combination agent in basal medium.

Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

Add the test compounds (single agents or combination) to the respective wells.

Incubate at 37°C for 4-18 hours.

Examine the formation of capillary-like structures (tubes) using an inverted microscope.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software.
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Western Blot Analysis of Signaling Pathway Inhibition
This protocol is to confirm the on-target activity of ODM-203 in combination with other agents

by assessing the phosphorylation status of key downstream signaling molecules.

Materials:

Cancer cell lines

ODM-203 and combination agent

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-p-VEGFR2, anti-total FRS2, anti-total

ERK, anti-total VEGFR2, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and treat with ODM-203, the combination agent, or their combination for the

desired time.

Lyse the cells in lysis buffer and determine the protein concentration.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify band intensities and normalize to a loading control.

In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of ODM-203 in

combination with another anti-cancer agent in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line for tumor implantation

ODM-203 formulation for oral gavage

Combination agent formulation

Calipers for tumor measurement

Animal balance

Procedure:

Subcutaneously inject cancer cells into the flank of the mice.

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
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Randomize mice into treatment groups (e.g., Vehicle control, ODM-203 alone, combination

agent alone, ODM-203 + combination agent).

Administer treatments according to the determined dosing schedule. For example, ODM-203
can be administered orally once daily.

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

Monitor animal body weight and overall health as indicators of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blotting, immunohistochemistry for proliferation and apoptosis markers, and immune

cell infiltration analysis if using a syngeneic model).

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control.

Conclusion
ODM-203, with its dual inhibitory activity against FGFR and VEGFR, holds significant promise

as a component of combination cancer therapy. The preclinical evidence for its

immunomodulatory effects provides a strong rationale for its investigation with immune

checkpoint inhibitors. Furthermore, exploring combinations with chemotherapy and other

targeted agents based on the known mechanisms of resistance to FGFR and VEGFR inhibition

is warranted. The protocols provided herein offer a framework for the systematic evaluation of

these potential combination strategies, which may ultimately lead to more effective and durable

treatment options for patients with cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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